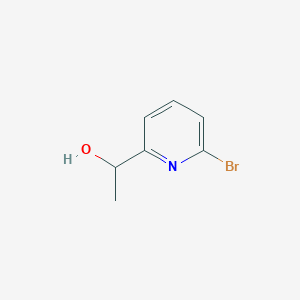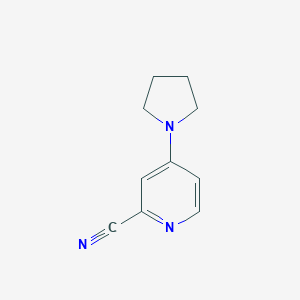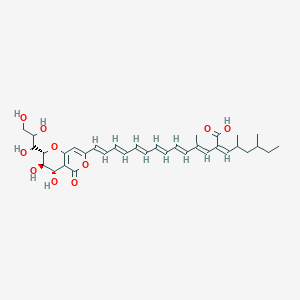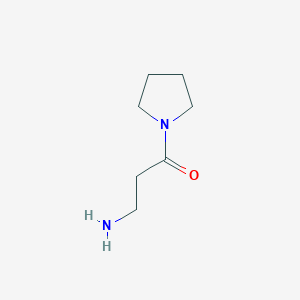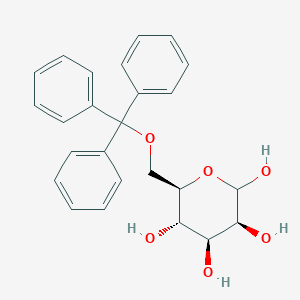
4-氯-2-苯基嘧啶
描述
4-Chloro-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C10H7ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and a phenyl group at the second position of the pyrimidine ring.
科学研究应用
4-Chloro-2-phenylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound exhibits potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is utilized in the development of agrochemicals, such as fungicides and herbicides.
作用机制
Target of Action
4-Chloro-2-phenylpyrimidine is a pyrimidine derivative, which are well known for their pharmacological activities, including antiviral, anticancer, anti-inflammatory, acaricidal, insecticidal, herbicidal, and even fungicidal activities . .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrimidine derivatives can inhibit the function of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrimidine derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can significantly impact the action of many compounds .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives, which include 4-Chloro-2-phenylpyrimidine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Cellular Effects
Some pyrimidine derivatives have been found to exhibit cytotoxic activities against certain cell lines
Molecular Mechanism
It is known that pyrimidine derivatives can interact with various biomolecules and exert their effects at the molecular level
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of 4-Chloro-2-phenylpyrimidine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: 4-Chloro-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
相似化合物的比较
- 4-Chloro-6-phenoxy-2-phenylpyrimidine
- 4-Chloro-2,6-diphenylpyrimidine
- 4-Chloro-2-methylpyrimidine
Comparison: 4-Chloro-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency in certain pharmacological activities, such as anti-inflammatory and anticancer effects .
属性
IUPAC Name |
4-chloro-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLQLVAVVVLVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293341 | |
| Record name | 4-Chloro-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14790-42-2 | |
| Record name | 14790-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does 4-Chloro-2-phenylpyrimidine exhibit in the presence of nucleophiles?
A1: 4-Chloro-2-phenylpyrimidine demonstrates intriguing reactivity with nucleophiles, often leading to ring transformations. For instance, it can be converted into 4(5)-substituted 2-phenylimidazoles by reacting with potassium amide in liquid ammonia. This reaction exemplifies its susceptibility to nucleophilic aromatic substitution, resulting in the opening of the pyrimidine ring and the formation of a new imidazole ring [].
Q2: Can you elaborate on the mechanism of these ring transformations involving 4-Chloro-2-phenylpyrimidine?
A2: Research using radioactive labeling has shed light on the mechanisms involved. Studies using 4-chloro-2-phenylpyrimidine-4-14C demonstrate that the formation of 4-amino-2-phenylpyrimidine does not involve attack at the 6-position. Instead, an addition-elimination mechanism at the C(4) carbon atom is more likely []. Furthermore, in the conversion to 4-methyl-2-phenyl-s-triazine, the opening of the pyrimidine ring occurs through fission of the C(5)-C(6) bond, not the C(4)-C(5) bond, as evidenced by the position of the 14C label in the product [].
Q3: How can 4-Chloro-2-phenylpyrimidine be utilized in the synthesis of other heterocyclic systems?
A3: 4-Chloro-2-phenylpyrimidine acts as a crucial precursor for synthesizing diverse heterocyclic compounds. One example is the formation of thieno[2,3-d]pyrimidines. Reacting 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate yields ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate. This reaction highlights the compound's ability to undergo cyclization reactions, leading to the creation of fused heterocyclic systems [].
Q4: Are there any applications of 4-Chloro-2-phenylpyrimidine derivatives in agricultural chemistry?
A4: Yes, researchers have explored 4-chloro-2-phenylpyrimidine derivatives, inspired by the herbicide safener fenclorim, for their potential as fungicides and herbicide safeners. New derivatives with a 6-aryloxy substitution pattern were synthesized and exhibited promising antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, sometimes even surpassing the efficacy of commercial fungicides [].
Q5: Beyond ring transformations, what other synthetic applications does 4-Chloro-2-phenylpyrimidine have?
A5: 4-Chloro-2-phenylpyrimidine can be used to synthesize pyrrolo[2,3-d]pyrimidines, showcasing its versatility. For example, 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles can be synthesized using 4-chloro-2-phenylpyrimidine as a starting material. This synthesis involves a multi-step process, highlighting the potential of this compound for building complex heterocyclic structures with potential biological activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



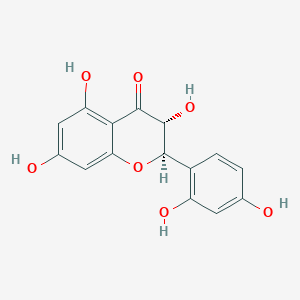
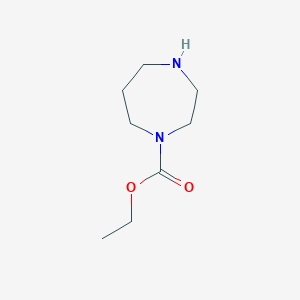
![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

